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2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine

Physicochemical profiling Drug-likeness Permeability prediction

Researchers often face limited scaffold diversity in fragment-based drug discovery for kinase targets. This compound solves that with a distinct 2,4′-bipyrimidine core coupled to a piperidine ring, offering a unique exit vector geometry and a higher TPSA (63.6 Ų) than common mono-pyrimidine fragments. - Serves as a versatile core for systematic kinase selectivity profiling against targets like ERK5 and VEGFR2. - The free piperidine NH and unsubstituted pyrimidine positions provide multiple derivatization handles for rapid parallel library synthesis. - Supplied at ≥95% purity, ensuring reliable SAR data without batch impurity interference.

Molecular Formula C13H15N5
Molecular Weight 241.298
CAS No. 2059936-51-3
Cat. No. B2532750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine
CAS2059936-51-3
Molecular FormulaC13H15N5
Molecular Weight241.298
Structural Identifiers
SMILESC1CNCCC1C2=NC=CC(=N2)C3=CN=CN=C3
InChIInChI=1S/C13H15N5/c1-4-14-5-2-10(1)13-17-6-3-12(18-13)11-7-15-9-16-8-11/h3,6-10,14H,1-2,4-5H2
InChIKeyWTEPUCMHRNDFOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine (CAS 2059936-51-3): Structural and Physicochemical Baseline for Procurement Evaluation


2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine (CAS 2059936-51-3) is a heterocyclic small molecule comprising a central piperidine ring linked at the 4-position to a 2,4′-bipyrimidine system (molecular formula C₁₃H₁₅N₅; MW 241.29 g/mol) [1]. It is catalogued as a versatile research scaffold with a computed XLogP3-AA of 0.3, topological polar surface area (TPSA) of 63.6 Ų, five hydrogen bond acceptor sites, and one hydrogen bond donor [1]. The compound is commercially available at ≥95% purity from multiple suppliers for laboratory-scale research and development [2].

1

Scaffold

Distinct 2,4′-bipyrimidine core with piperidine at 2-position for SAR exploration

2

Purity Benchmark

Defined ≥95% HPLC specification supports reproducible biological evaluation

3

Computed Profile

Polar fragment with computed TPSA and H-bond capacity suitable for polar binding-site research

Why Generic 'Piperidinyl-Pyrimidine' Analogs Cannot Substitute for 2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine in SAR-Critical Applications


Closely related mono-pyrimidine analogs such as 2-(piperidin-4-yl)pyrimidine (MW 163.22) and 4-(piperidin-4-yl)pyrimidine (MW 163.22) differ fundamentally from the target compound by lacking the second pyrimidine ring that defines the 4,5′-bipyrimidine connectivity [1][2]. This structural difference is not cosmetic: it produces a 48% increase in molecular weight, a 68% increase in TPSA (from ~37.8 Ų to 63.6 Ų), and an increase from three to five hydrogen bond acceptor sites [1][2]. These altered physicochemical descriptors directly impact solubility, permeability, and protein-ligand interaction potential, making the target compound a distinct chemical entity for structure-activity relationship (SAR) exploration, fragment-based screening, and lead optimization campaigns where the second pyrimidine ring is essential for target engagement or selectivity .

Structural Difference

Mono-pyrimidine analogs lack the second pyrimidine ring defining the bipyrimidine connectivity; this alters hydrogen bond networks and target recognition.

Physicochemical Shift

Increased TPSA and hydrogen bond acceptor count relative to mono-pyrimidine fragments may shift permeability and solubility profiles, limiting direct substitution in SAR campaigns.

Scaffold Complexity

Higher heavy atom count and distinct regioisomeric geometry provide substitution vectors absent in simpler analogs; direct replacement risks loss of critical interaction points.

Quantitative Differentiation Evidence for 2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine vs. Structural Analogs


Increased Topological Polar Surface Area (TPSA) Relative to Mono-Pyrimidine Analogs

The target compound exhibits a computed TPSA of 63.6 Ų, compared to 37.8 Ų for 2-(piperidin-4-yl)pyrimidine and 37.8 Ų for 4-(piperidin-4-yl)pyrimidine [1][2]. This 25.8 Ų absolute increase (68% relative increase) is driven by the additional pyrimidine ring, which contributes two extra hydrogen bond acceptors. TPSA is a critical determinant of intestinal absorption and blood-brain barrier penetration, with values >60 Ų generally associated with reduced CNS permeability [3]. This differentiates the compound for peripheral vs. central target applications.

TPSA Increase vs. Analogs
Reported
Target TPSA 63.6 Ų vs. mono-pyrimidine analogs 37.8 Ų (+25.8 Ų, +68%). Computed by Cactvs/PubChem.
Reported TPSA increase predicts reduced passive permeability vs. mono-pyrimidine fragments; may support peripheral target selectivity studies.
Values based on PubChem computed properties.
Physicochemical profiling Drug-likeness Permeability prediction

Expanded Hydrogen Bond Acceptor Capacity vs. Single-Pyrimidine Building Blocks

The target compound has five hydrogen bond acceptor (HBA) sites vs. three HBA sites for both 2-(piperidin-4-yl)pyrimidine and 4-(piperidin-4-yl)pyrimidine [1][2]. The two additional acceptor sites originate from the second pyrimidine ring at the 4-position of the core pyrimidine. Hydrogen bond acceptor count is a key component of Lipinski's Rule of Five and directly influences aqueous solubility and target binding enthalpy [3]. In fragment-based drug discovery, a higher HBA count on a fragment-sized scaffold (MW <250) offers greater polar interaction potential per unit mass.

H-Bond Acceptor Count
Reported
5 HBA sites in target vs. 3 in mono-pyrimidine analogs (+2, +67%). Computed by Cactvs/PubChem.
Expanded HBA profile provides distinct molecular recognition context; may support fragment-based design targeting polar pockets.
Key component of Lipinski rules; influences solubility and binding enthalpy.
Ligand efficiency Fragment-based drug design Molecular recognition

Higher Molecular Complexity (Heavy Atom Count) Distinguishes from Simpler Piperidinyl-Pyrimidines

The target compound contains 18 heavy atoms (C₁₃N₅) vs. 12 heavy atoms (C₉N₃) for the mono-pyrimidine analogs, representing a 50% increase in heavy atom count [1][2]. The molecular weight increases proportionally from 163.22 to 241.29 g/mol [1]. This higher complexity, still within fragment space (MW <300), provides an additional vector for substitution at the 5′-position of the appended pyrimidine ring, enabling diverse SAR exploration that is geometrically inaccessible from simpler building blocks .

Heavy Atom Count
Reported
18 heavy atoms (target) vs. 12 in mono-pyrimidine analogs (+50%); MW 241.29 vs. 163.22 g/mol.
Reported higher complexity within fragment-appropriate MW may extend SAR exploration via additional substitution vectors.
Fragment space boundary typically MW <300.
Scaffold complexity Chemical space coverage SAR exploration

Commercially Specified Purity Benchmark Enables Reproducible Procurement

The compound is commercially supplied with a minimum purity specification of 95% (HPLC) [1]. This specification is critical for procurement decisions where impurity profiles from lower-purity batches can confound biological assay results. The defined purity threshold differentiates this catalog compound from custom-synthesized or in-house prepared batches lacking formal quality documentation [1]. Procurement from ISO-certified suppliers further ensures batch-to-batch consistency for longitudinal research programs .

Purity Specification
Spec review
Minimum ≥95% (HPLC) from commercial suppliers; in-house batches typically unvalidated.
Defined purity specification supports reproducible SAR and reduces risk of assay interference from undefined impurities.
Verification recommended for critical biological readouts.
Quality control Reproducibility Procurement specification

Class-Level Kinase Hinge-Binder Motif: Structural Rationale for Prioritization

The 2,4′-bipyrimidine system in this compound presents a dual-nitrogen donor arrangement that mimics the adenine ring system of ATP, a recognized hinge-binding motif in kinase inhibitor design [1]. Piperidinyl-pyrimidine scaffolds have been extensively validated as kinase hinge binders, as exemplified by the clinical candidate BAY-885 (ERK5 inhibitor) and numerous patent disclosures covering piperidinyl-pyrimidine derivatives targeting VEGFR2, PI3Kα, and Pim kinases [1][2]. The target compound's specific regioisomeric connectivity (2-piperidin-4-yl, 4-pyrimidin-5-yl) provides a distinct exit vector geometry compared to alternative regioisomers, which may confer differential kinase selectivity profiles [3].

Kinase Hinge-Binder Motif
Class-level
2,4′-bipyrimidine core with 5 N atoms; mono-pyrimidine analogs have 3 N atoms. No direct biochemical comparison available.
Structural analogy to adenine-mimetic kinase hinge binders supports exploration of vector geometry-activity relationships; biochemical validation advised.
Reference chemotypes: BAY-885 (ERK5), VEGFR2/PI3K inhibitors.
Kinase inhibitor Hinge-binding motif Fragment screening

Recommended Application Scenarios for 2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Requiring High Polar Surface Area Fragments

With a TPSA of 63.6 Ų and five hydrogen bond acceptors within a fragment-suitable molecular weight (241.29 g/mol), this compound is ideally suited for FBDD campaigns targeting protein pockets with extensive polar networks, such as kinase hinge regions or phosphatase active sites [1]. Its higher TPSA relative to mono-pyrimidine fragments (37.8 Ų) predicts improved aqueous solubility, facilitating screening at higher fragment concentrations in biochemical assays [1].

Kinase Selectivity Profiling via Regioisomeric Scaffold Exploration

The 2,4′-bipyrimidine connectivity with piperidine at the 2-position provides a unique exit vector geometry that differs from other piperidinyl-pyrimidine regioisomers [1]. This compound can serve as a core scaffold for systematic kinase panel screening to identify selectivity determinants driven by hinge-region geometry, as demonstrated by the piperidinyl-pyrimidine chemotype's established activity against ERK5, VEGFR2, and PI3K isoforms [2].

Physicochemical Property Benchmarking in Lead Optimization

The compound's balanced computed properties—XLogP3 of 0.3, one hydrogen bond donor, moderate TPSA—make it a useful benchmarking tool for assessing the impact of additional substituents on drug-likeness parameters during lead optimization [1]. Its defined purity specification (≥95%) ensures that measured property changes reflect structural modifications rather than batch impurity variability .

Synthetic Intermediate for Diversified Kinase-Focused Libraries

The free piperidine NH and the unsubstituted positions on both pyrimidine rings provide multiple derivatization handles for parallel library synthesis [1]. The scaffold's 18 heavy atoms and 241.29 g/mol MW leave significant room for substituent addition before exceeding Lipinski thresholds, enabling efficient exploration of chemical space around a privileged kinase-binding core [1][2].

Application
Selection Property
Validation Focus
Fragment-based screening for polar binding sites
Computed TPSA and H-bond acceptor capacity
Aqueous solubility and target engagement assay context
Kinase selectivity profiling using regioisomeric scaffold
2,4′-bipyrimidine connectivity and exit vector geometry
Kinase panel screening and hinge-region selectivity review
Physicochemical benchmarking for lead optimization
Balanced computed drug-likeness profile (XLogP, TPSA, HBD/HBA)
Impact of substituents on property shifts under purity-controlled conditions
Diversified kinase-focused library synthesis
Multiple derivatization handles (piperidine NH, unsubstituted pyrimidine positions)
Parallel synthesis feasibility and scaffold elaboration efficiency
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